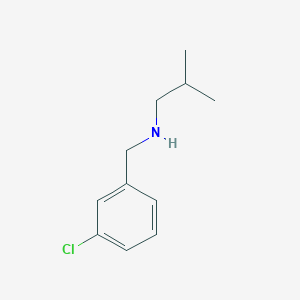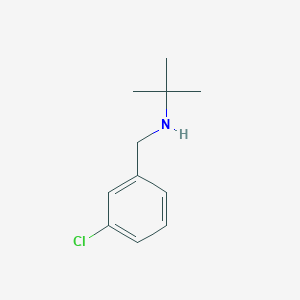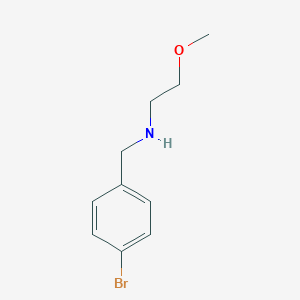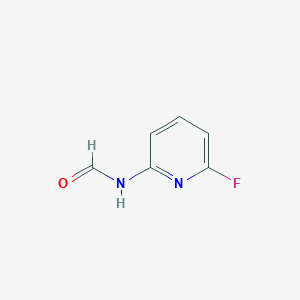![molecular formula C9H10FNO4S B181053 N-[(4-fluorophenyl)sulfonyl]-beta-alanine CAS No. 208121-88-4](/img/structure/B181053.png)
N-[(4-fluorophenyl)sulfonyl]-beta-alanine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-[(4-fluorophenyl)sulfonyl]-beta-alanine” is a chemical compound with the molecular formula C9H10FNO4S and a molecular weight of 247.25 . It is a specialty product used in proteomics research .
Molecular Structure Analysis
The InChI code for “N-[(4-fluorophenyl)sulfonyl]-beta-alanine” is 1S/C9H10FNO4S/c10-7-1-3-8(4-2-7)16(14,15)11-6-5-9(12)13/h1-4,11H,5-6H2,(H,12,13) . This indicates the presence of a fluorophenyl group attached to a sulfonyl group, which is in turn attached to a beta-alanine molecule .
Applications De Recherche Scientifique
Enzyme Inhibition
N-[(4-fluorophenyl)sulfonyl]-beta-alanine derivatives have been explored for their potential in inhibiting specific enzymes. For instance, some compounds structurally related to N-[(4-fluorophenyl)sulfonyl]-beta-alanine have been studied for their effectiveness as inhibitors of matrix metalloproteinases (MMPs) and bacterial collagenases. These enzymes play significant roles in various biological processes, including tissue remodeling and disease progression. By inhibiting MMPs, these compounds could potentially serve as therapeutic agents in treating diseases characterized by excessive extracellular matrix degradation, such as arthritis and cancer. The study by Scozzafava et al. (2000) demonstrates that certain hydroxamate derivatives, which are structurally related to N-[(4-fluorophenyl)sulfonyl]-beta-alanine, are very effective collagenase/gelatinase inhibitors, highlighting the potential of these compounds in enzyme inhibition applications (Scozzafava et al., 2000).
Beta-Amino Acid Production
N-[(4-fluorophenyl)sulfonyl]-beta-alanine derivatives have also been explored in the synthesis of beta-amino acids. Beta-amino acids are of interest due to their utility in designing peptidomimetics and pharmaceuticals. The production of beta-amino acids using enzymes such as N-carbamoyl-β-alanine amidohydrolase from Agrobacterium tumefaciens C58 has been reported. This enzyme is capable of hydrolyzing nonsubstituted N-carbamoyl-α-, -β-, -γ-, and -δ-amino acids, with a preference for N-carbamoyl-β-alanine, thereby facilitating the production of beta-amino acids, which are valuable building blocks in synthetic organic chemistry and drug design (Martínez-Gómez et al., 2008).
Synthesis and Structural Studies
N-[(4-fluorophenyl)sulfonyl]-beta-alanine and its derivatives are also used in the synthesis of various compounds with potential pharmaceutical applications. For example, these compounds can serve as intermediates in the synthesis of peptides containing sulfonamide transition-state isosteres, which are of interest in developing inhibitors for various enzymes. The structural analysis of such peptides can provide valuable insights into their conformational properties and potential as enzyme inhibitors. Moree et al. (1995) investigated the structure of sulfonamide isostere-containing peptides, providing a foundation for understanding the conformational preferences of these molecules and their potential interactions with biological targets (Moree et al., 1995).
Water Solubilization of Chromophores and Fluorophores
The solubility of fluorescent dyes in water can be enhanced by linking them to sulfonated amino linkers derived from compounds like N-[(4-fluorophenyl)sulfonyl]-beta-alanine. This post-synthetic modification allows for the creation of highly water-soluble fluorescent compounds, which are useful in various biochemical and medical applications, such as fluorescence microscopy and flow cytometry. Romieu et al. (2010) demonstrated the successful sulfonation of xanthene dyes in organic media to enhance their water solubility, highlighting the utility of N-[(4-fluorophenyl)sulfonyl]-beta-alanine derivatives in modifying the solubility properties of chromophores and fluorophores (Romieu et al., 2010).
Propriétés
IUPAC Name |
3-[(4-fluorophenyl)sulfonylamino]propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10FNO4S/c10-7-1-3-8(4-2-7)16(14,15)11-6-5-9(12)13/h1-4,11H,5-6H2,(H,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDQZLIWXZJFLPD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1F)S(=O)(=O)NCCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10FNO4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30353894 |
Source


|
| Record name | N-[(4-fluorophenyl)sulfonyl]-beta-alanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30353894 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(4-fluorophenyl)sulfonyl]-beta-alanine | |
CAS RN |
208121-88-4 |
Source


|
| Record name | N-[(4-fluorophenyl)sulfonyl]-beta-alanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30353894 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(E)-2-quinolin-7-ylethenyl]aniline](/img/structure/B180970.png)
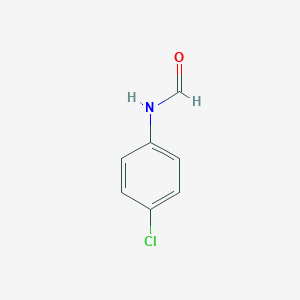
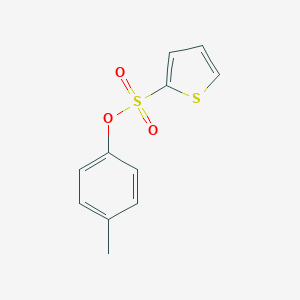
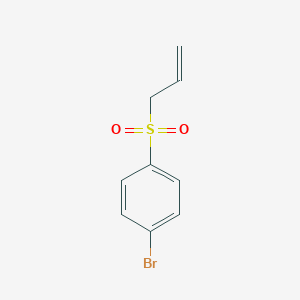
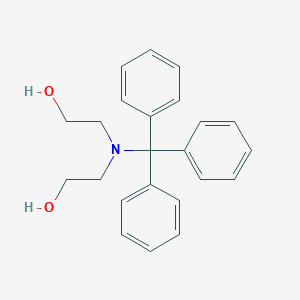
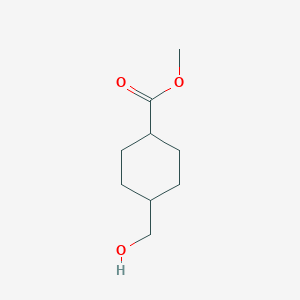
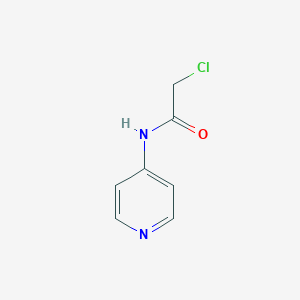
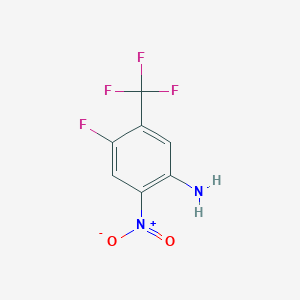
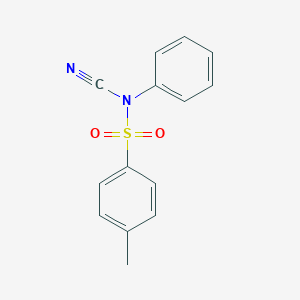
![2-methyl-N-[(2-methylphenyl)methyl]propan-1-amine](/img/structure/B180987.png)
